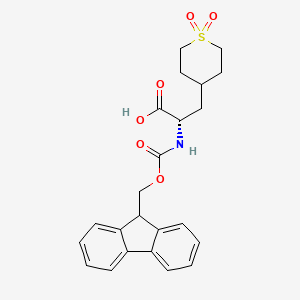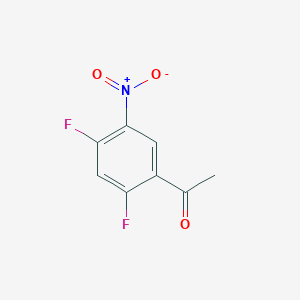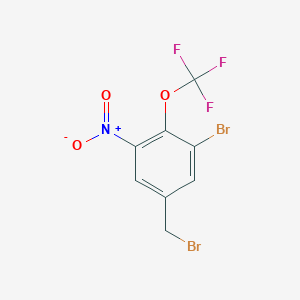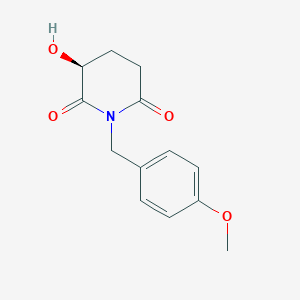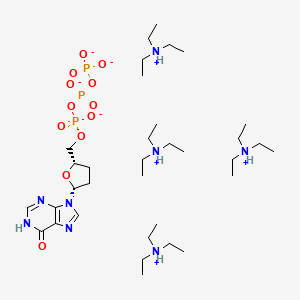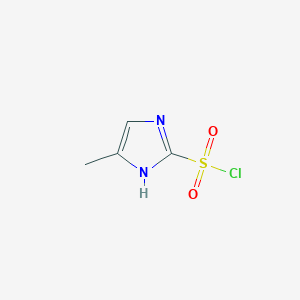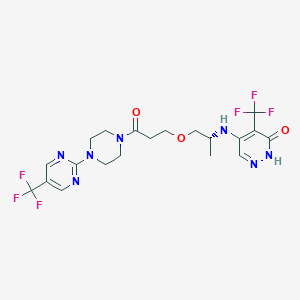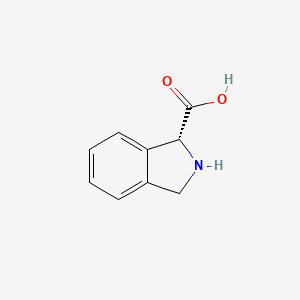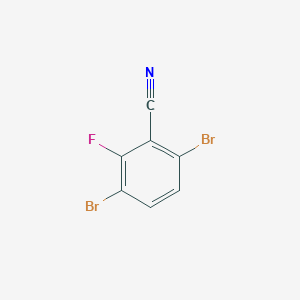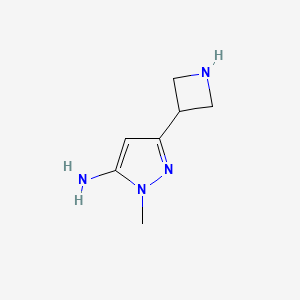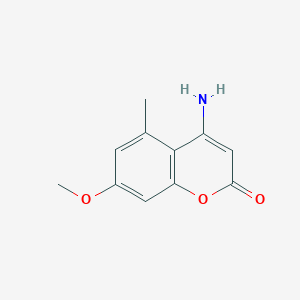
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one: is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. It is a crystalline powder that is light-sensitive and has significant applications in various fields, including medicinal chemistry and biophysical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:
Reactants: 3-Amino-4-methoxyphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalyst.
Purification: The crude product is purified through recrystallization from ethanol or other suitable solvents.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments for various applications
Wirkmechanismus
The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
7-Amino-4-methylcoumarin: Another chromenone derivative with similar biological activities.
4-Methyl-7-hydroxycoumarin: Known for its use as a fluorescent probe.
4-Methyl-7-aminocoumarin: Used in the study of enzyme activities
Uniqueness: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and amino group at the 4th position make it particularly effective as a fluorescent probe and enzyme inhibitor .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-amino-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
VSKOCJRDEVTEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
